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Compound of Interest

Compound Name: Tert-butyl pyridazin-3-ylcarbamate

Cat. No.: B143095

An in-depth analysis of the biological activities of tert-butyl pyridazin-3-ylcarbamate
derivatives reveals a landscape ripe for exploration in drug discovery, particularly in the realm
of kinase inhibition for oncology. While extensive public domain data specifically detailing the
biological activities of a broad range of tert-butyl pyridazin-3-ylcarbamate derivatives is
limited, the foundational pyridazine and pyridazinone cores are well-established
pharmacophores known to exhibit a wide spectrum of biological effects. These include
anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

This guide synthesizes the available information on related pyridazine derivatives, focusing on
their potential as kinase inhibitors, and provides a framework for understanding their
mechanism of action and experimental evaluation. The data presented is based on structurally
similar compounds and serves as a predictive guide for the potential of the tert-butyl
pyridazin-3-ylcarbamate scaffold.

Anticipated Biological Activity: Kinase Inhibition

The pyridazine core is a common scaffold in the design of kinase inhibitors. Kinases are a class
of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of
many diseases, including cancer. The pyridazine structure can be readily modified to achieve
potent and selective inhibition of various kinases. For the tert-butyl pyridazin-3-ylcarbamate
scaffold, the pyridazine ring acts as a hinge-binding motif, while the carbamate group and its
substituents can be tailored to interact with other regions of the kinase active site, thereby
influencing potency and selectivity.
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Potential Kinase Targets and Anti-Cancer Activity

Based on the broader class of pyridazine and pyridazinone derivatives, several kinase targets
are of high interest for the tert-butyl pyridazin-3-ylcarbamate scaffold:

o Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a key
strategy in anti-angiogenic cancer therapy. Pyridazinone-based diarylurea derivatives have
shown promising VEGFR-2 inhibitory activity.

e Bruton's Tyrosine Kinase (BTK): BTK is a critical component of the B-cell receptor signaling
pathway and a validated target in B-cell malignancies. Pyridazinone analogs have been
developed as potent and selective BTK inhibitors.

e p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in
inflammatory responses and cell proliferation. Pyridazine derivatives have been explored as
inhibitors of this kinase.

e Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to mitotic
arrest and apoptosis in cancer cells. The pyridazine scaffold has been utilized in the design
of Aurora kinase inhibitors.

The anticancer activity of these derivatives is typically evaluated against a panel of human
cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to
guantify the potency of a compound.

Data Presentation: Predicted Anticancer Activity

The following table summarizes hypothetical IC50 values for a series of tert-butyl pyridazin-3-
ylcarbamate derivatives against various cancer cell lines and kinase targets. This data is
illustrative and based on activities reported for structurally related pyridazine compounds.
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R-Group (at
Compound position 6 Target Cancer Cell
. IC50 (nM) . IC50 (pM)
ID of Kinase Line
Pyridazine)
4-
TPC-001 methoxyphen  VEGFR-2 15 HUVEC 0.12
vl
3-chloro-4-
TPC-002 BTK 8 TMD8 0.05
fluorophenyl
4-(morpholin-
TPC-003 p38 MAPK 50 THP-1 0.45
4-yl)phenyl
3-
TPC-004 ] Aurora A 25 HelLa 0.20
aminophenyl
TPC-005 4-pyridyl VEGFR-2 22 A549 0.18
3-
TPC-006 trifluoromethy  BTK 12 Ramos 0.08
Iphenyl

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of these
compounds. Below are representative protocols for key experiments.

Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

» Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP,
assay buffer (e.g., Tris-HCI, MgCI2, DTT), test compounds, and a detection reagent (e.g.,
ADP-GIlo™ Kinase Assay Kit).

e Procedure:

1. Prepare a serial dilution of the test compounds in DMSO.
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2. In a 96-well plate, add the kinase, peptide substrate, and assay buffer.
3. Add the test compounds to the wells.

4. Initiate the kinase reaction by adding ATP.

5. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

6. Stop the reaction and measure the kinase activity using the detection reagent according to
the manufacturer's instructions.

7. Calculate the percentage of inhibition relative to a DMSO control and determine the 1C50
value.

Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cells.

» Reagents and Materials: Human cancer cell lines, cell culture medium (e.g., RPMI-1640 with
10% FBS), test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

e Procedure:
1. Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

2. Treat the cells with various concentrations of the test compounds and incubate for a
specified period (e.g., 72 hours).

3. Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of
formazan crystals.

4. Add the solubilizing agent to dissolve the formazan crystals.

5. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate
reader.
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6. Calculate the percentage of cell viability relative to a vehicle-treated control and determine
the IC50 value.

Visualization of Signaling Pathways and Workflows

Understanding the mechanism of action of these compounds often involves mapping their
effects on cellular signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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